molecular formula C9H8ClF3N2 B2895128 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride CAS No. 2089258-17-1

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride

Cat. No.: B2895128
CAS No.: 2089258-17-1
M. Wt: 236.62
InChI Key: DGVNEUNKAWOROO-UHFFFAOYSA-N
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Description

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C9H8ClF3N2. It is known for its unique structure, which includes a trifluoromethyl group, an amino group, and a benzonitrile moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride typically involves the reaction of 3-(2,2,2-trifluoroethyl)benzonitrile with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and efficiency. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine: Similar structure but lacks the benzonitrile moiety.

    4-Amino-2-trifluoromethylbenzonitrile: Similar structure but with the amino group in a different position.

Uniqueness

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is unique due to the presence of both the trifluoromethyl group and the benzonitrile moiety, which confer distinct chemical and physical properties. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-(1-amino-2,2,2-trifluoroethyl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2.ClH/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13;/h1-4,8H,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVNEUNKAWOROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(C(F)(F)F)N)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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